5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(2-morpholin-4-ylethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c14-8-10-9-7(13-8)1-2-11-3-5-12-6-4-11/h1-6H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWKPPDQQJGWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652795 | |
| Record name | 5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113657-10-6 | |
| Record name | 5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Hydrazide Intermediate
- Starting from a suitable carboxylic acid or ester precursor, reflux with hydrazine hydrate (80%) in ethanol for 4–5 hours yields the corresponding hydrazide.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- The hydrazide is isolated by precipitation upon cooling and washing with water, followed by drying.
Cyclization to 1,3,4-Oxadiazole-2-thiol
- The hydrazide is dissolved in ethanol, and carbon disulfide (CS2) is added along with potassium hydroxide to create a basic environment.
- The mixture is refluxed for 5–6 hours to promote cyclization.
- After completion, the reaction mixture is acidified (pH ~2) to precipitate the 1,3,4-oxadiazole-2-thiol.
- The product is filtered, washed, dried, and recrystallized from aqueous ethanol or methanol for purity.
Introduction of Morpholine Group
- Morpholine (4-morpholinyl) substituent is introduced by reacting the oxadiazole-2-thiol intermediate with appropriate alkyl halides or sulfonyl chlorides bearing morpholine moieties.
- For example, 4-(bromomethyl)phenyl sulfonyl chloride can be reacted with morpholine under basic conditions (pH 9–10) with stirring to form 4-(4-(bromomethyl)phenyl sulfonyl)morpholine.
- This intermediate can then be coupled with the oxadiazole-2-thiol to form the target compound.
- The reaction is monitored by TLC, and the product is isolated by acidification, filtration, washing, and drying.
Representative Experimental Data Table
| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate (80%), ethanol reflux | 4–5 h | Reflux | 85–90 | Hydrazide formation confirmed by IR |
| 2 | CS2, KOH, ethanol reflux, acidification | 5–6 h | Reflux | 75–85 | Formation of oxadiazole-2-thiol confirmed by TLC and IR |
| 3 | Morpholine, 4-(bromomethyl)phenyl sulfonyl chloride, pH 9–10 | 1–3 h | RT | 70–80 | Morpholine substitution, product purified by recrystallization |
Research Findings and Notes
- The cyclization step involving hydrazide and CS2 under alkaline reflux is a classical and reliable method to obtain 1,3,4-oxadiazole-2-thiol derivatives with good yields and purity.
- Acidification after the cyclization step is crucial to precipitate the thiol form of the oxadiazole, as the reaction medium is initially basic.
- Introduction of the morpholine group via sulfonyl chloride intermediates allows for selective substitution and functionalization, enhancing the compound's biological activity profile.
- Purification by recrystallization from aqueous ethanol or methanol ensures removal of impurities and unreacted starting materials.
- Characterization techniques such as FTIR, NMR, and TLC are routinely used to monitor each step and confirm the structure of intermediates and final products.
Summary Table of Key Literature Methods
This synthesis approach is widely accepted and reproducible, providing a robust route for preparing this compound with high purity and yield. The use of carbon disulfide in alkaline media for cyclization and subsequent functionalization with morpholine derivatives remains the cornerstone of preparation methods for this class of compounds.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 1,3,4-oxadiazoles, including 5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol, as promising anticancer agents. These compounds have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : A study demonstrated that certain oxadiazole derivatives exhibited potent cytotoxic effects against NCI-58 human cancer cell lines. Among them, specific compounds showed IC50 values significantly lower than standard chemotherapeutic agents .
- Molecular Docking Studies : Research involving molecular docking has revealed that these compounds can effectively bind to targets within cancer cells, suggesting a mechanism for their inhibitory effects on tumor growth .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. The compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens.
Efficacy Against Pathogens
Studies indicate that oxadiazole derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways. This makes them valuable candidates for developing new antibiotics or antifungal agents .
Notable Findings
- Bacterial Inhibition : Certain derivatives have shown promising results in inhibiting the growth of resistant bacterial strains, indicating their potential use in addressing antibiotic resistance .
- Fungal Activity : The compound has also demonstrated antifungal properties against common pathogens like Candida species, suggesting its application in treating fungal infections .
Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects.
Research Insights
Preliminary studies have indicated that this compound can reduce inflammation markers in vitro and in vivo models, suggesting its potential role in treating inflammatory diseases such as arthritis and other autoimmune conditions .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | Effective against various cancer cell lines; low IC50 values |
| Antimicrobial | Disrupts cell membranes; inhibits metabolism | Active against resistant bacterial strains; antifungal properties |
| Anti-inflammatory | Inhibits cytokines; reduces inflammation markers | Reduces inflammation in vitro and animal models |
Mechanism of Action
The mechanism of action of 5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the oxadiazole ring can interact with various enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Anticancer Activity
- Benzimidazole-linked derivatives : Compound 6e () showed IC₅₀ values of 4.6 µM (PANC-1) and 2.2 µM (HepG2), outperforming 5-fluorouracil (5-FU) .
- Bis-oxadiazoles: Dimeric derivatives (e.g., 2a–2c) exhibited dual antibacterial/antifungal activity but weaker cytotoxicity compared to monomeric analogs .
Antimicrobial Activity
Biological Activity
5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. The general method includes the reaction of morpholine derivatives with carbonyl compounds under acidic conditions to form the oxadiazole ring. The thiol group is introduced through subsequent reactions involving thioketones or thioacids.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study evaluating various oxadiazole compounds, it was found that this compound demonstrated potent antibacterial and antifungal activities. The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range (Table 1).
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 8 |
| This compound | E. coli | 16 |
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values indicated significant antiproliferative activity, with values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 25 |
The mechanism of action appears to involve the induction of apoptosis as evidenced by flow cytometry assays that revealed increased levels of caspase activation in treated cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of several oxadiazole derivatives including this compound. The study concluded that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Case Study 2: Anticancer Potential
Another research investigated the anticancer potential of this oxadiazole derivative in combination with chemotherapeutic agents. Results showed enhanced cytotoxicity when used alongside doxorubicin in MCF-7 cells, suggesting a possible role as an adjuvant therapy.
Q & A
Q. What are the standard synthetic routes for 5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of hydrazide derivatives with carbon disulfide or nucleophilic substitution reactions. For example, morpholine-containing side chains can be introduced via alkylation or substitution using phosphoryl chloride (POCl₃) as a catalyst. Optimization strategies include controlling reaction temperature (e.g., 55–60°C for bromocyan-mediated reactions), inert atmosphere handling to prevent thiol oxidation, and purification via recrystallization from methanol or ethanol . Light-sensitive intermediates require foil-covered vessels to avoid photodegradation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques include:
- IR spectroscopy : Confirms the presence of thiol (-SH, ~2550 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹).
- ¹H-NMR : Identifies morpholine protons (δ 2.4–3.8 ppm for N-CH₂ and O-CH₂ groups) and ethyl linker protons (δ 2.5–3.0 ppm).
- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S ratios. Discrepancies in spectral data (e.g., shifted NMR peaks) may arise from solvent effects or impurities, necessitating repeat analyses under standardized conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported across studies?
Contradictions often stem from solvent polarity, pH, or tautomeric equilibria of the thiol group. To address this:
- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts.
- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Compare with structurally analogous compounds (e.g., methylthio derivatives) to isolate morpholine-specific contributions .
Q. What strategies enhance the compound’s stability during storage, considering the reactivity of the thiol group?
- Storage : Under nitrogen/argon at –20°C to minimize oxidation.
- Derivatization : Convert the thiol to a disulfide or thiomethyl (-SMe) group temporarily using methyl iodide, then regenerate via reduction .
- Excipients : Add antioxidants (e.g., BHT) in solution formulations .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholine and thiol moieties in biological activity?
- Morpholine modification : Replace morpholine with piperidine or thiomorpholine to assess hydrogen-bonding and solubility effects.
- Thiol blocking : Alkylate the -SH group with iodoacetamide and compare bioactivity (e.g., enzyme inhibition) to determine its necessity.
- Computational docking : Map electrostatic interactions between the morpholine oxygen and target binding pockets (e.g., kinase active sites) .
Q. What computational methods predict the compound’s reactivity, and how are these predictions validated experimentally?
- DFT calculations : Model thiolate formation energy and nucleophilic attack sites using Gaussian or ORCA software.
- Molecular dynamics : Simulate solvation effects on tautomerization (thiol ↔ thione).
- Validation : Compare predicted reaction pathways (e.g., SN2 at the ethyl linker) with experimental kinetics monitored via HPLC or LC-MS .
Q. How should discrepancies in reported biological activity (e.g., IC₅₀ values) across studies be addressed?
- Purity verification : Re-analyze batches via HPLC and elemental analysis.
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
- Control experiments : Include positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
